N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

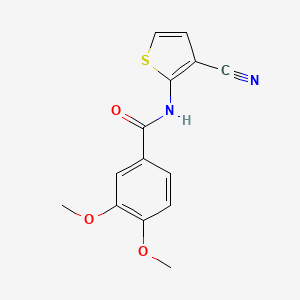

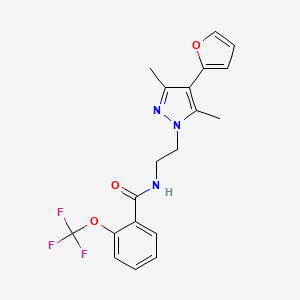

“N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide” is a chemical compound with a molecular formula of C15H9ClF3N3O6 . It is also known as Fluazinam, a foliar fungicide with contact and protectant activity . The product is rainfast within six hours of application and has residual activity lasting at least a week .

Molecular Structure Analysis

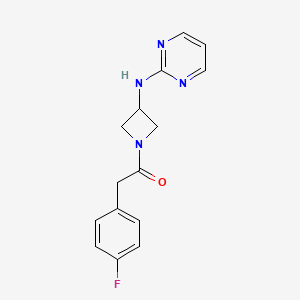

The molecular structure of this compound includes a trifluoromethyl group (-CF3), two nitro groups (-NO2), and a chloro group (-Cl) attached to the phenyl rings . The molecular weight of the compound is 465.1 .Physical and Chemical Properties Analysis

Fluazinam appears as light yellow crystals . It has a density of 0.366 at 25 °C, a melting point of 115-117 °C, and a vapor pressure of 1.5 mPa at 25 °C . Its solubility in water is 1.7 mg/l at pH 6.8 and 25 °C . The partition coefficient (logP) is 3.56, indicating its relative solubility in octanol and water .科学的研究の応用

Crystal and Molecular Structures Analysis N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide and its derivatives have been studied for their crystal and molecular structures. One study discusses the crystal and molecular structures of closely related compounds, emphasizing the importance of non-covalent interactions such as hydrogen bonds and π···π interactions in the crystal packing of these compounds (Chi et al., 2018).

Pharmacological Activities Related compounds have been explored for potential pharmacological activities. For example, synthesized derivatives of phenoxy acetamide, similar in structure, have been investigated for their anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

Potential Pesticidal Properties The pesticidal properties of derivatives have been explored, particularly in studies focusing on powder diffraction data of potential pesticides related to N-alkyl (aryl)-2,4-dichlorophenoxyacetamide (Olszewska et al., 2008).

Herbicidal Activity Research has been conducted on novel derivatives of phenoxyacetamide, including those with potential herbicidal activities against various weeds, demonstrating the compound's relevance in agricultural sciences (Wu et al., 2011).

Molecular Synthesis and Characterization Efforts have been made to synthesize and characterize molecules structurally similar to this compound, with detailed analysis of the synthesis processes and structural confirmation through various spectroscopic methods (Zhou & Shu, 2002).

作用機序

Target of Action

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide, also known as Fluazinam, is a foliar fungicide with contact and protectant activity . The primary targets of this compound are fungi, specifically Phytophthora infestans, which is a causative agent of late blight in crops like potatoes .

Mode of Action

This compound acts by inhibiting the germination of spores and the development of infection structures . It has a multi-site mode of action, resulting in effects at several stages of the disease cycle, making the development of resistance unlikely .

Biochemical Pathways

The compound affects the biochemical pathways related to the life cycle of the fungi. It suppresses secondary infection in the field through inhibition of sporulation . This results in a significant decrease in diseased plants when compared with untreated plants .

Pharmacokinetics

The pharmacokinetic properties of this compound are such that it is rainfast within six hours of application and has residual activity lasting at least a week . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of sporulation, which suppresses secondary infection . In field trials on potatoes, it gave better control of late blight on foliage and tubers, at lower application rates, than standard treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the product is rainfast within six hours of application , suggesting that rainfall shortly after application could reduce its effectiveness. Furthermore, the compound has been found to be more consistently effective in soil treatment than in treating seed tubers , indicating that the method of application and the environment in which it is applied can impact its efficacy.

生化学分析

Biochemical Properties

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide is known to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It has high reactivity with thiols , which suggests that it may interact with enzymes, proteins, and other biomolecules that contain thiol groups .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by uncoupling oxidative phosphorylation, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its high reactivity with thiols suggests that it may bind to thiol-containing biomolecules, potentially altering their function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, toxic or adverse effects may be observed .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that may involve specific transporters or binding proteins . This could influence its localization or accumulation within cells .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles may be identified in future studies .

特性

IUPAC Name |

N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O6/c1-7(23)20-9-2-3-13(10(16)6-9)28-14-11(21(24)25)4-8(15(17,18)19)5-12(14)22(26)27/h2-6H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLWRIDBARTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2614938.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid](/img/structure/B2614941.png)

![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)

![4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2614956.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2614957.png)